molecular formula C8H3BrF3N B1279550 3-Bromo-5-(trifluoromethyl)benzonitrile CAS No. 691877-03-9

3-Bromo-5-(trifluoromethyl)benzonitrile

Cat. No. B1279550
M. Wt: 250.01 g/mol
InChI Key: KZFVJLGAVFCPAZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzonitrile is a chemical compound that is part of a broader class of brominated and trifluoromethylated aromatic nitriles. These compounds are of interest due to their potential applications in organic synthesis and material science. They can serve as versatile starting materials for organometallic synthesis and are often used in the preparation of more complex molecules due to the reactivity of the bromo and nitrile groups .

Synthesis Analysis

The synthesis of related compounds often involves the selective halogenation of aromatic compounds. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with similar substituents, can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This method showcases the potential pathways that might be adapted for the synthesis of 3-Bromo-5-(trifluoromethyl)benzonitrile, although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

While the exact molecular structure of 3-Bromo-5-(trifluoromethyl)benzonitrile is not detailed in the provided papers, related compounds exhibit interesting structural characteristics. For example, the crystal structure of o-(bromomethyl)benzonitrile shows that no angle in the benzyl ring significantly deviates from the mean, indicating a stable aromatic system . Similarly, the molecular structures of trifluoromethyltris(dialkylamino)phosphonium bromides, which contain the trifluoromethyl group, exhibit a distorted tetrahedral bond configuration . These insights suggest that 3-Bromo-5-(trifluoromethyl)benzonitrile would also display a stable aromatic ring with characteristic bond angles and lengths influenced by the presence of the bromo and trifluoromethyl substituents.

Chemical Reactions Analysis

The bromo and nitrile functional groups in 3-Bromo-5-(trifluoromethyl)benzonitrile suggest that it could participate in various chemical reactions. Brominated aromatic compounds are known to undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. Additionally, the nitrile group can be involved in reactions such as hydrolysis to form carboxylic acids or reduction to form primary amines . The reactivity of the trifluoromethyl group can also be leveraged in organometallic chemistry to introduce fluorinated substituents into target molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethyl)benzonitrile would be influenced by its functional groups. The presence of the bromo group typically increases the density and boiling point of the compound due to its high atomic mass. The trifluoromethyl group is known to impart unique electronic properties due to its strong electron-withdrawing effect, which can affect the acidity of adjacent protons and the overall reactivity of the molecule . The nitrile group contributes to the compound's polarity and can enhance its solubility in polar solvents. However, specific data on the physical properties of 3-Bromo-5-(trifluoromethyl)benzonitrile are not provided in the papers.

Scientific Research Applications

Synthetic Processes and Organic Chemistry

3-Bromo-5-(trifluoromethyl)benzonitrile is involved in various synthetic processes and advancements in organic chemistry. For instance, Li et al. (2009) developed an efficient and nonchromatographic process for the production of compounds related to 3-Bromo-5-(trifluoromethyl)benzonitrile, demonstrating its significance in the scale-up production of complex organic molecules (Li et al., 2009). Similarly, Schlosser et al. (2006) explored the relay propagation of crowding in molecules containing the trifluoromethyl group, highlighting the unique steric and electronic properties of such compounds (Schlosser et al., 2006).

Organometallic Synthesis

In the field of organometallic synthesis, Porwisiak and Schlosser (1996) found that 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound closely related to 3-Bromo-5-(trifluoromethyl)benzonitrile, serves as a versatile starting material for synthesizing various organometallic intermediates (Porwisiak & Schlosser, 1996). This underscores the compound's role in the preparation of more complex organometallic structures.

Spectroelectrochemical Applications

A study by Kamiloğlu et al. (2018) involved the synthesis and investigation of spectroelectrochemical properties of compounds bearing the trifluoromethyl group, including analogs of 3-Bromo-5-(trifluoromethyl)benzonitrile. This research demonstrates the utility of such compounds in developing materials with specific electrochemical and spectroelectrochemical characteristics (Kamiloğlu et al., 2018).

Catalysis and Reaction Mechanisms

Zhou et al. (2020) described the use of a related compound, 3-Bromo-1,1,1-trifluoroacetone, as an effective reagent in trifluoromethylation reactions to construct important molecular skeletons. This highlights the role of trifluoromethylated compounds in facilitating novel catalytic reactions and synthesizing bioactive molecules (Zhou et al., 2020).

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFVJLGAVFCPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469144
Record name 3-bromo-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzonitrile

CAS RN

691877-03-9
Record name 3-bromo-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(trifluoromethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Mori, G Stelitano, LR Chiarelli, G Cazzaniga… - Pharmaceuticals, 2021 - mdpi.com
Tuberculosis (TB) causes millions of deaths every year, ranking as one of the most dangerous infectious diseases worldwide. Because several pathogenic strains of Mycobacterium …
Number of citations: 19 www.mdpi.com
DL Zhu, S Jiang, DJ Young, Q Wu, HY Li… - Chemical …, 2022 - pubs.rsc.org
We have developed a catalyst-free visible-light-driven C(sp2)–H arylation of unprotected phenols with arylbromides to give 2-arylated phenols. This reaction proceeds through the …
Number of citations: 5 pubs.rsc.org
J Iegre - 2019 - repository.cam.ac.uk
Anti-apoptotic proteins play a fundamental role in cell survival. Under physiological conditions, such proteins trigger apoptosis in defective or damaged cells only; under pathological …
Number of citations: 4 www.repository.cam.ac.uk

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